Cas no 5653-88-3 ((2Z)-2-(phenylmethylidene)butanedioic Acid)

(2Z)-2-(phenylmethylidene)butanedioic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Phenylmethylene)butanedioic acid
- 2-benzylidenesuccinic acid
- (2E)-2-benzylidenebutanedioic acid
- (E)-benzylidenesuccinic acid
- (E)-phenylitaconic acid
- 2-(phenylMethylidene)butanedioic acid
- 2-Carboxymethyl-3-phenylpropenoic acid
- 3-Phenyl-2-propene-1,2-dicarboxylic acid
- benzylidene succinic acid
- trans-phenylitaconic acid
- Succinic acid, benzylidene-
- SCHEMBL5032754
- A913365
- (E)-2-benzylidenesuccinic acid
- AKOS015966354
- CHEMBL1741747
- BS-52278
- NSC-10134
- (2E)-2-(phenylmethylidene)butanedioic acid
- starbld0019338
- KYILORDWJFEQBS-RMKNXTFCSA-N
- EN300-7547506
- NCGC00013105
- (E)-carboxymethyl cinnamic acid
- NCGC00013105-02
- 2-(e)-benzylidenesuccinic acid
- Butanedioic acid,(phenylmethylene)-,(E)-
- 46427-07-0
- NCGC00096226-01
- NSC10134
- 2-Propene-1, 3-phenyl-
- 5653-88-3
- 65756-81-2
- (2Z)-2-benzylidenebutanedioic acid
- (Z)-2-Benzylidenesuccinicacid
- AKOS015839043
- MFCD00598589
- MFCD03090765
- (Z)-Phenylitaconic acid
- CCG-37796
- CS-0100988
- D76142
- CS-16587
- AP-770/40004391
- (Z)-2-Benzylidenesuccinic acid
- NCI10134
- (2Z)-2-(phenylmethylidene)butanedioic Acid
-
- MDL: MFCD03090765
- Renchi: InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)/b9-6-CopyCopied
- Clave inchi: YLYNCIPMSVNJBO-UHFFFAOYSA-NCopyCopied
- Sonrisas: OC(=O)CC(=CC1=CC=CC=C1)C(O)=O
Atributos calculados
- Calidad precisa: 206.05800
- Masa isotópica única: 206.05790880g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
- Complejidad: 274
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 74.6Ų
- Xlogp3: 1.3
Propiedades experimentales
- Color / forma: NA
- Denso: 1.352
- Punto de ebullición: 420.2°C at 760 mmHg
- Punto de inflamación: 113.6±23.2 °C
- PSA: 74.60000
- Logp: 1.62930
(2Z)-2-(phenylmethylidene)butanedioic Acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,2-8°C
(2Z)-2-(phenylmethylidene)butanedioic Acid Datos Aduaneros
- Código HS:2917399090
- Datos Aduaneros:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(2Z)-2-(phenylmethylidene)butanedioic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A019115465-10g |
2-(Phenylmethylene)butanedioic acid |
5653-88-3 | 95% | 10g |
$700.35 | 2023-09-01 | |
Alichem | A019115465-25g |
2-(Phenylmethylene)butanedioic acid |
5653-88-3 | 95% | 25g |
$1110.78 | 2023-09-01 | |
TRC | Z701758-50mg |
(2Z)-2-(phenylmethylidene)butanedioic Acid |
5653-88-3 | 50mg |
$ 160.00 | 2022-06-02 | ||
Alichem | A019115465-5g |
2-(Phenylmethylene)butanedioic acid |
5653-88-3 | 95% | 5g |
$448.44 | 2023-09-01 | |
A2B Chem LLC | AG78610-1g |
2-(Phenylmethylene)butanedioic acid |
5653-88-3 | 95% | 1g |
$10.00 | 2024-04-19 | |
abcr | AB491655-50g |
2-Benzylidenesuccinic acid; . |
5653-88-3 | 50g |
€80.70 | 2024-04-17 | ||
OTAVAchemicals | 2049846-100MG |
(2Z)-2-(phenylmethylidene)butanedioic acid |
5653-88-3 | 95% | 100MG |
$229 | 2023-06-25 | |
1PlusChem | 1P00EK8I-1g |
2-benzylidenesuccinic acid |
5653-88-3 | >98% | 1g |
$65.00 | 2023-12-16 | |
Aaron | AR00EKGU-250mg |
2-Benzylidenesuccinic acid |
5653-88-3 | 97% | 250mg |
$6.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9411-50g |
2-benzylidenebutanedioic acid |
5653-88-3 | 97% | 50g |
¥132.0 | 2024-04-18 |
(2Z)-2-(phenylmethylidene)butanedioic Acid Literatura relevante
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
5653-88-3 ((2Z)-2-(phenylmethylidene)butanedioic Acid) Productos relacionados
- 2243520-80-9([3,3'-Bipyrrolidin]-5-one, hydrochloride (1:1))
- 1017396-23-4(1-(2-Chlorophenyl)pyrrolidin-3-ylmethanol)
- 1383546-53-9(2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride)
- 42891-22-5(1-Thio-b-D-galactose Sodium Salt)
- 2171348-62-0((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
- 2680885-29-2(6,6-Dimethyl-4-(trifluoroacetyl)morpholine-2-carboxylic acid)
- 2171618-35-0(3-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2229561-24-2(4-(but-3-yn-2-yl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole)
- 2088570-74-3(4-chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine)
- 245434-50-8(Phenol, 4-bromo-5-methyl-2-tricyclo[3.3.1.13,7]dec-1-yl-)
